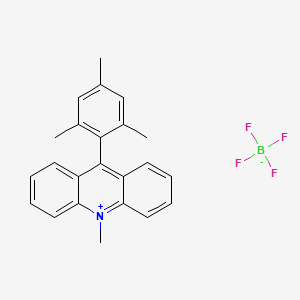
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate
Descripción general
Descripción
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst . It can be used for the synthesis of γ-butyrolactones, γ-lactams, and pyrrolidines . It has been reported by Nicewicz et al. to mediate myriad transformations through Photoredox Catalysis .
Synthesis Analysis
The synthesis of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate involves the use of γ-butyrolactones, γ-lactams, and pyrrolidines . It has been reported by Nicewicz et al. to mediate myriad transformations through Photoredox Catalysis .Molecular Structure Analysis
The molecular formula of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is C23H22BF4N . The molecular weight is 399.2320928 .Chemical Reactions Analysis
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate has been reported to mediate myriad transformations through Photoredox Catalysis . The electron-transfer state of 9-mesityl-10-methylacridinium ion is achieved by a single step photoinduced electron transfer, which has a much longer lifetime and higher energy than that of the natural system without loss of energy due to multistep electron-transfer processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate include a molecular weight of 399.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The exact mass is 399.1781425 g/mol and the monoisotopic mass is 399.1781425 g/mol .Aplicaciones Científicas De Investigación
1. Electron Transfer and Photochemical Properties
- Electron-Transfer State with Long Lifetime and High Energy : The electron-transfer (ET) state of 9-mesityl-10-methylacridinium ion, produced by a single step photoinduced electron transfer, shows a significantly longer lifetime and higher energy than that of the natural photosynthetic reaction center (Fukuzumi et al., 2004).
2. Photocatalysis in Organic Synthesis
- Photocatalytic Thiol-Ene/Thiol-Yne Reactions : The use of 9-mesityl-10-methylacridinum tetrafluoroborate as an organic photocatalyst in thiol-ene and thiol-yne reactions under visible light shows efficient metal-free conditions, enabling reactions between carbohydrates and peptides with excellent yields (Kaur et al., 2019).
3. Photochemical Stability
- Decomposition Under Continuous Light Exposure : Continuous exposure to white light results in the decomposition of 9-mesityl-10-methylacridinium cation to various side products, indicating the need to consider decomposition pathways in discussing its photochemical properties (Benniston et al., 2009).
4. Sensing and Detection Applications
- Solvatochromic Sensor for Solvent Discrimination : 9-mesityl-10-methylacridinium ion acts as a solvatochromic sensor array, enabling multicolor visual discrimination of solvents and binary solvent mixtures with high accuracy (Du et al., 2019).
5. Photocatalytic Oxygenation Processes
- Photocatalytic Oxygenation of Anthracenes and Olefins : The ion is effective in photocatalytic oxygenation, involving radical coupling reactions with O2 to produce epidioxyanthracene and dioxetane (Kotani et al., 2004).
6. Molecular Logic Gates and Biothiol Detection
- Oxidase Mimic for Biothiol Detection : The ion functions as an effective oxidase mimic in photocatalysis, enabling colorimetric detection of biothiols and construction of visual molecular logic gates (Du et al., 2018).
7. Photodynamics in Nanostructures
- Photoexcited Electron-Transfer in Gold Nanoclusters : Gold nanoclusters functionalized with 9-mesityl-10-methylacridinium ion demonstrate formation of an electron-transfer state upon photoexcitation, highlighting its potential in nanotechnology applications (Fukuzumi et al., 2010).
Safety And Hazards
Direcciones Futuras
The future directions of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate research could involve further exploration of its use in the synthesis of γ-butyrolactones, γ-lactams, and pyrrolidines . Additionally, further investigation into its role in mediating myriad transformations through Photoredox Catalysis could be beneficial .
Propiedades
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMWMXQQOIIJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate | |
CAS RN |
1442433-71-7 | |
| Record name | 1442433-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)
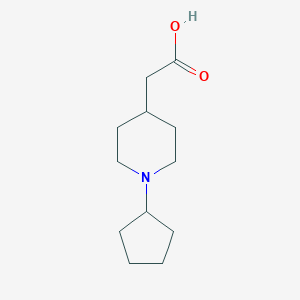
![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)
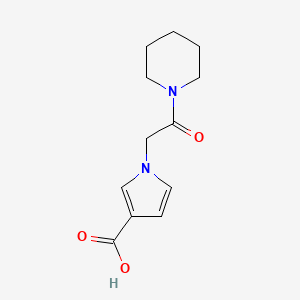
![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)
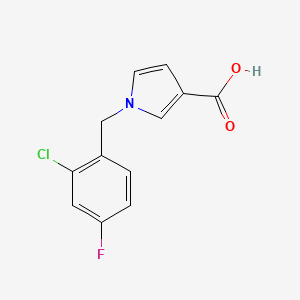
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)
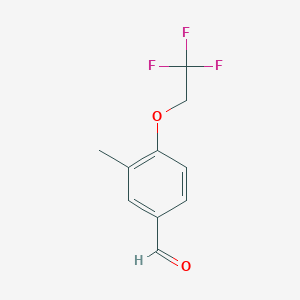
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)
![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)
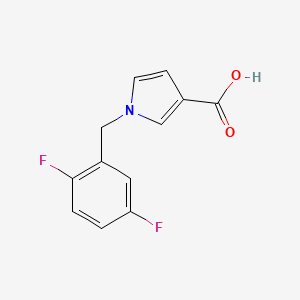
![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)